![molecular formula C14H14ClN3O3 B3004818 methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate CAS No. 956764-35-5](/img/structure/B3004818.png)
methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate
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Overview
Description
“Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate” is a chemical compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . It has been reported that 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde participates in the synthesis of certain derivatives with potential anticonvulsant property .Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate”, can be analyzed using various spectroscopy techniques such as 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications .Scientific Research Applications
Organic Synthesis Intermediate
This compound could serve as an intermediate in organic synthesis, particularly in transformations involving the phenyl ring’s chlorine atom to synthesize target molecular structures .
Antileishmanial and Antimalarial Agent
Compounds with similar structures have been evaluated for their antileishmanial and antimalarial activities, suggesting potential use in developing treatments for these diseases .
Molecular Docking Studies
Indole derivatives with structural similarities have been used in molecular docking studies as anti-HIV agents, indicating a possible application in drug discovery and development .
Fluorescent Molecule Synthesis
Pyrazole derivatives have been used to synthesize fluorescent molecules, which could imply that this compound may be useful in creating new fluorescent markers or probes .
Tautomeric Stabilization Studies
The compound could be involved in studies of tautomeric stabilization, which is important for understanding chemical reactivity and stability .
Heterocyclic Compound Synthesis
Given its structure, this compound might be used in the synthesis of various heterocyclic compounds, which are key components in many pharmaceuticals and functional materials .
Mechanism of Action
Target of Action
Similar compounds have been known to participate in various chemical reactions such as suzuki–miyaura coupling and the synthesis of indole derivatives .
Mode of Action
It is known that similar compounds participate in the suzuki–miyaura coupling reaction, which involves the formation of carbon-carbon bonds . This reaction is facilitated by a metal catalyst and involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
Similar compounds have been known to participate in the synthesis of indole derivatives , which play a significant role in cell biology and are used in the treatment of various disorders .
Result of Action
Similar compounds have shown potential anticonvulsant properties and have been used in the synthesis of biologically active compounds for the treatment of various disorders .
properties
IUPAC Name |
methyl 2-[(5-chloro-1-methyl-3-phenylpyrazole-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-18-13(15)11(14(20)16-8-10(19)21-2)12(17-18)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTJQTOFAONCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NCC(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate |
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